molecular formula C26H25NO3 B13930305 4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester CAS No. 51630-53-6

4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester

Cat. No.: B13930305
CAS No.: 51630-53-6
M. Wt: 399.5 g/mol
InChI Key: OCJUGACFAAWZIC-UHFFFAOYSA-N
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Description

4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester is a synthetic pyrethroid insecticide. It is known for its effectiveness in controlling a wide range of insect pests in agricultural and household settings. This compound is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester involves several steps:

    Preparation of the Acid Chloride: The starting material, 4-Methyl-alpha-(1-methylethyl)benzeneacetic acid, is converted to its acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Formation of the Ester: The acid chloride is then reacted with cyano(3-phenoxyphenyl)methanol in the presence of a base such as pyridine to form the ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and stringent quality control measures are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the ester.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester has several scientific research applications:

    Chemistry: Used as a model compound in studies of esterification and nucleophilic substitution reactions.

    Biology: Investigated for its effects on insect physiology and behavior.

    Medicine: Explored for potential use in developing new insecticides with improved safety profiles.

    Industry: Widely used in agricultural practices to control insect pests, contributing to increased crop yields and food security.

Mechanism of Action

The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing normal nerve signal transmission. This leads to paralysis and eventual death of the insect. The molecular targets include specific isoforms of sodium channels that are more prevalent in insects than in mammals, contributing to its selective toxicity.

Comparison with Similar Compounds

4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester is similar to other pyrethroid insecticides such as:

  • Fenvalerate
  • Esfenvalerate
  • Permethrin
  • Cypermethrin

Uniqueness

  • Potency : It is highly effective at low concentrations.
  • Stability : It has a longer residual activity compared to some other pyrethroids.
  • Selectivity : It is more selective for insect sodium channels, reducing the risk of toxicity to non-target organisms.

Similar Compounds

  • Fenvalerate : Another pyrethroid with similar insecticidal properties.
  • Esfenvalerate : The (S)-enantiomer of fenvalerate, known for its enhanced biological activity.
  • Permethrin : A widely used pyrethroid with a broad spectrum of activity.
  • Cypermethrin : Known for its high potency and effectiveness against a wide range of insect pests.

Properties

CAS No.

51630-53-6

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-methyl-2-(4-methylphenyl)butanoate

InChI

InChI=1S/C26H25NO3/c1-18(2)25(20-14-12-19(3)13-15-20)26(28)30-24(17-27)21-8-7-11-23(16-21)29-22-9-5-4-6-10-22/h4-16,18,24-25H,1-3H3

InChI Key

OCJUGACFAAWZIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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